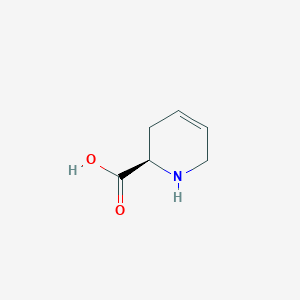
(R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyridine and is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine-2-carboxylic acid using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the carboxylic acid group to acyl chlorides or bromides.
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Tetrahydropyridine derivatives.
Substitution: Acyl chlorides or bromides.
Aplicaciones Científicas De Investigación
®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: It is utilized in the production of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, influencing various metabolic processes. The compound’s carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target proteins, modulating their activity.
Comparación Con Compuestos Similares
Pyridine-2-carboxylic acid: A non-chiral analog with similar chemical properties.
Tetrahydropyridine derivatives: Compounds with varying degrees of saturation and functional groups.
Uniqueness: ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid stands out due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in pharmaceutical applications, where the enantiomeric purity of a compound can significantly impact its biological activity and therapeutic efficacy.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(2R)-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)/t5-/m1/s1 |
Clave InChI |
YCQPUTODZKESPK-RXMQYKEDSA-N |
SMILES isomérico |
C1C=CCN[C@H]1C(=O)O |
SMILES canónico |
C1C=CCNC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



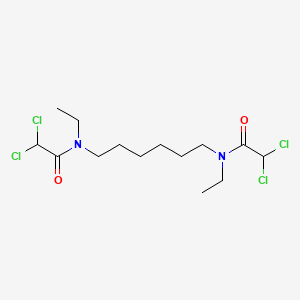
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)



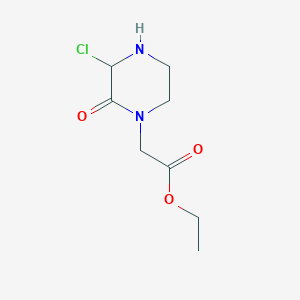


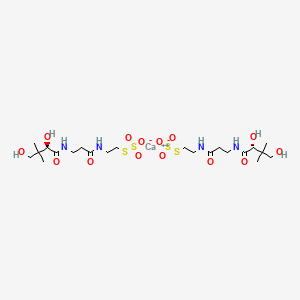
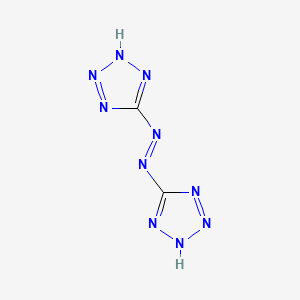

![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)

